molecular formula C20H26N4O3 B243233 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one

Cat. No. B243233
M. Wt: 370.4 g/mol
InChI Key: XTGLAQYHMSHHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to have therapeutic potential in the treatment of various diseases, including B-cell malignancies and autoimmune disorders.

Mechanism of Action

TAK-659 selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the development and survival of B-cells by regulating various downstream signaling pathways. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent and selective inhibitory activity against BTK. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies. TAK-659 has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages as a research tool, including its high potency and selectivity against BTK. TAK-659 has also been optimized for oral administration, making it a convenient and practical research tool. However, TAK-659 has some limitations, including its relatively short half-life and potential off-target effects.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is the combination of TAK-659 with other targeted therapies for the treatment of B-cell malignancies. Another direction is the investigation of TAK-659 in other autoimmune disorders, such as multiple sclerosis and type 1 diabetes. Additionally, further optimization of TAK-659 for improved pharmacokinetic properties and reduced off-target effects could enhance its therapeutic potential.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-(1,3-benzodioxol-5-ylmethyl)piperazine with tert-butyl 6-bromo-1H-pyrimidin-4-one. This reaction is followed by a series of purification steps, including column chromatography and recrystallization, to obtain the final product. The synthesis of TAK-659 has been optimized to achieve high yields and purity.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, TAK-659 has been shown to inhibit BTK activity and suppress B-cell receptor signaling, leading to the induction of apoptosis in B-cell malignancies. TAK-659 has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.
In clinical trials, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and Sjogren's syndrome.

properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)17-11-18(25)22-19(21-17)24-8-6-23(7-9-24)12-14-4-5-15-16(10-14)27-13-26-15/h4-5,10-11H,6-9,12-13H2,1-3H3,(H,21,22,25)

InChI Key

XTGLAQYHMSHHIW-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

SMILES

CC(C)(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(C)(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.